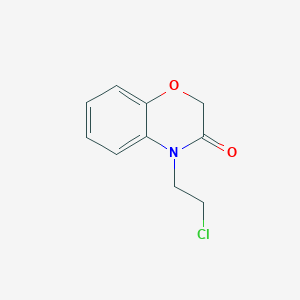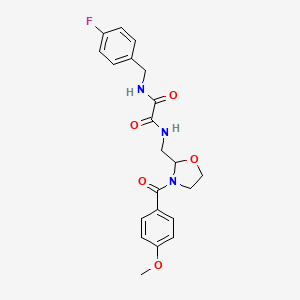
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide, also known as Xanomeline, is a small molecule drug that acts as a muscarinic acetylcholine receptor agonist. It is a member of the xanthene family of compounds and has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Synthesis and Reactions
Research on pyridazine derivatives and related compounds has led to the synthesis of various heterocyclic compounds with potential applications in materials science and molecular engineering. For example, the work by Deeb et al. (1992) on pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyridazines explores the synthesis and reactions of these compounds, which could have implications in designing new molecular structures with specific properties Deeb et al., 1992.
Amplification of Phleomycin
Brown and Cowden (1982) investigated pyridinylpyrimidines with strongly basic side chains as amplifiers of phleomycin against Escherichia coli. This research highlights the potential of pyridazine derivatives in enhancing the efficacy of antibiotic treatments, contributing to the development of more effective antimicrobial strategies Brown & Cowden, 1982.
Non-Linear Optical (NLO) Properties and Anticancer Activity
Jayarajan et al. (2019) conducted experimental and computational studies on synthesized pyridazine derivatives, examining their non-linear optical properties and molecular docking analyses. The study suggests these compounds might inhibit tubulin polymerization, indicating potential applications in anticancer therapies Jayarajan et al., 2019.
Antioxidant and Antimicrobial Activities
Several studies have explored the antioxidant and antimicrobial activities of pyridazine derivatives. For instance, Zaki et al. (2017) synthesized 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives and demonstrated their significant antioxidant activity. This research underscores the potential of these compounds in developing antioxidant therapies and antimicrobial agents Zaki et al., 2017.
Metal Complex Formation
Research on metal complexes with pyrazine-containing pyridylalkylamide ligands, such as those by Houser et al. (2013), reveals the ability of pyridazine derivatives to form stable metal complexes. These findings have implications for the synthesis of novel coordination compounds with potential applications in catalysis, material science, and medicinal chemistry Houser et al., 2013.
Propriétés
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c30-23-12-11-20(17-6-5-13-26-16-17)28-29(23)15-14-27-25(31)24-18-7-1-3-9-21(18)32-22-10-4-2-8-19(22)24/h1-13,16,24H,14-15H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCNMSAVPPSUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2797883.png)


![2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2797888.png)
![ethyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2797889.png)
![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2797890.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2797891.png)
![Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797894.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2797899.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2797900.png)